Macrocarpal L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

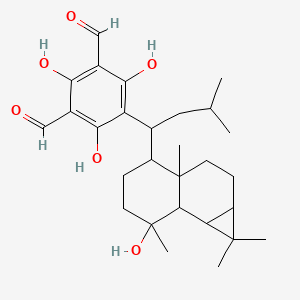

2,4,6-trihydroxy-5-[1-(7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFSHYBHNVCQPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Macrocarpal L: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Macrocarpal L, a phloroglucinol-sesquiterpene derivative isolated from Eucalyptus globulus. This document details the experimental protocols for its isolation and the spectroscopic techniques employed for its structural determination, presenting key quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound belongs to a class of complex natural products known as macrocarpals, which are characterized by a phloroglucinol (B13840) core linked to a sesquiterpene moiety. These compounds, predominantly isolated from plants of the Eucalyptus genus, have garnered significant scientific interest due to their diverse biological activities. The structural elucidation of these molecules is a critical step in understanding their structure-activity relationships and exploring their therapeutic potential. This guide focuses on the methodologies and data that have been instrumental in defining the precise chemical structure of this compound.

Isolation of this compound

This compound was successfully isolated from the leaves of Eucalyptus globulus as part of a broader investigation into the chemical constituents of this plant. The isolation procedure involved a multi-step process of extraction and chromatography, as detailed below.

Experimental Protocol: Isolation

Plant Material: Dried leaves of Eucalyptus globulus were used as the starting material.

Extraction:

-

The dried leaves were subjected to extraction with a 50% ethanol (B145695) (EtOH) solution.

-

The resulting extract was concentrated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude extract was partitioned between different organic solvents of varying polarities to achieve initial separation of compounds. A typical fractionation scheme for macrocarpals involves partitioning with solvents such as hexane, chloroform, and ethyl acetate.

Chromatographic Purification:

-

The fraction containing macrocarpals was subjected to silica (B1680970) gel column chromatography. Elution was performed with a gradient of chloroform-methanol to separate compounds based on their polarity.

-

Fractions containing compounds of interest were further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, which provided detailed information about its molecular formula, connectivity, and stereochemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.6 g/mol |

| Appearance | Not explicitly reported, but typically a yellowish powder for macrocarpals. |

| Source | Eucalyptus globulus leaves |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic analysis was crucial for the structural determination of this compound. While the specific spectral data from the primary literature is not fully available, the following represents the types of data that would have been essential for its characterization, based on the analysis of related macrocarpals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of C₂₈H₄₀O₆. Fragmentation patterns observed in the mass spectrum would provide insights into the different structural components of the molecule, namely the phloroglucinol and sesquiterpene units.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules.

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Indicates the number of carbon atoms and their hybridization state (sp³, sp², sp).

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

A detailed table of ¹H and ¹³C NMR chemical shifts for this compound would be presented here upon availability from the primary literature.

Visualizing the Elucidation Process

The logical flow of isolating and identifying this compound can be represented as a systematic workflow.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The systematic application of extraction, fractionation, and chromatographic methods enabled its isolation, while detailed analysis of mass spectrometry and NMR data allowed for the unambiguous determination of its complex molecular architecture. This foundational knowledge is essential for further investigation into the biological activities and potential therapeutic applications of this compound.

The Natural Provenance of Macrocarpal L: A Technical Guide for Scientific Professionals

An in-depth exploration of the botanical origins, isolation methodologies, and proposed biosynthesis of Macrocarpal L, a phloroglucinol-diterpene adduct of interest in drug discovery and development.

Introduction

This compound is a complex polyphenolic compound belonging to the family of formylated phloroglucinol (B13840) compounds (FPCs). These natural products, characterized by a phloroglucinol core linked to a terpene moiety, have garnered significant scientific attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and isolation, and an illustrative representation of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising class of molecules.

Natural Sources of this compound

The primary botanical sources of this compound and its congeners are species within the genus Eucalyptus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae. Notably, two species have been prominently identified in the scientific literature as producers of macrocarpals.

Table 1: Primary Natural Sources of Macrocarpals

| Genus | Species | Common Name | Reference |

| Eucalyptus | Eucalyptus globulus | Tasmanian Blue Gum | [1] |

| Eucalyptus | Eucalyptus macrocarpa | Mottlecah | [2] |

While this compound has been specifically reported in Eucalyptus globulus, the broader family of macrocarpals (A-J) has been isolated from both E. globulus and E. macrocarpa[1][2]. The leaves of these species are the primary plant part utilized for the extraction of these compounds.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are generalized from established methodologies for the isolation of various macrocarpals and are applicable for the targeted isolation of this compound.

General Extraction and Fractionation Workflow

The initial extraction aims to separate the desired compounds from the plant matrix, followed by fractionation to partition them based on polarity.

Detailed Methodologies

Protocol 1: Acetone-based Extraction and Fractionation [2]

-

Plant Material Preparation: Air-dried leaves of Eucalyptus macrocarpa are finely ground to a powder.

-

Extraction: The powdered leaves (e.g., 2880 g) are extracted with 80% aqueous acetone. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated.

-

Hexane (B92381) Wash: The concentrated ethyl acetate fraction is washed with hexane to remove nonpolar impurities.

Protocol 2: Ethanol-based Extraction

-

Plant Material Preparation: Fresh or air-dried leaves of Eucalyptus globulus are used.

-

Extraction: The leaves are extracted with 95% ethanol (B145695) under reflux for 1 hour. This process is repeated, and the ethanolic extracts are combined.

-

Drying and Partitioning: The combined extract is dried and then partitioned with n-hexane.

Chromatographic Purification

Following initial extraction and fractionation, the enriched fraction is subjected to a series of chromatographic steps to isolate and purify individual macrocarpals.

References

Unraveling the Molecular Architecture: A Technical Guide to the Proposed Biosynthesis of Macrocarpal L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal L, a member of the complex phloroglucinol-terpene adducts found in the genus Eucalyptus, presents a fascinating case study in the convergence of major plant metabolic pathways. These natural products have garnered significant attention for their diverse and potent biological activities. A thorough understanding of their biosynthesis is critical for unlocking their therapeutic potential and enabling biotechnological production. Due to a lack of direct research on the biosynthesis of this compound, this technical guide synthesizes current knowledge on the formation of its constituent moieties—phloroglucinols and diterpenes—to propose a plausible biosynthetic pathway. This document provides a framework for future research and outlines the experimental approaches necessary to fully elucidate the formation of this complex molecule.

The proposed biosynthesis of this compound is a prime example of metabolic convergence, initiating from two distinct pathways: the polyketide pathway, which furnishes the aromatic phloroglucinol (B13840) core, and the terpenoid pathway, which generates the intricate diterpene moiety. The key event in this proposed pathway is the strategic coupling of these two precursors, a step likely catalyzed by a specialized enzyme.

The Phloroglucinol Core: A Polyketide-Derived Scaffold

The aromatic phloroglucinol foundation of this compound is believed to be synthesized via the polyketide pathway. While the specific enzymes in Eucalyptus remain to be characterized, the fundamental mechanism is likely analogous to that observed in other organisms. The biosynthesis is proposed to initiate with the condensation of three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase. This enzymatic process results in the formation of the characteristic 1,3,5-trihydroxybenzene structure of phloroglucinol.

The Diterpene Moiety: A Journey Through the Terpenoid Pathway

The complex diterpene portion of this compound originates from the well-established terpenoid biosynthesis pathway. This pathway can be conceptualized in a modular fashion, beginning with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The initial steps involve the head-to-tail condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP, C10), followed by the addition of another IPP unit to yield farnesyl pyrophosphate (FPP, C15), and finally the addition of a third IPP unit to produce geranylgeranyl pyrophosphate (GGPP, C20), the direct precursor to diterpenes[1].

The biosynthesis of the diverse diterpene skeletons is then carried out in three main stages:

-

Module I: Skeleton Formation. Geranylgeranyl pyrophosphate (GGPP) is transformed into a variety of cyclic diterpene skeletons by the action of diterpene synthases (diTPSs), also known as diterpene cyclases (DTCs)[1][2][3]. In angiosperms, the formation of labdane-related diterpenoids typically involves the sequential action of a class II diTPS followed by a class I diTPS[4].

-

Module II: Oxidation. The diterpene skeletons undergo oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). These reactions introduce hydroxyl groups and other functionalities that increase the chemical diversity of the resulting molecules.

-

Module III: Post-Modification. Further structural diversification is achieved through the action of various transferases and isomerases, which can add acyl, methyl, or other groups to the oxidized diterpene scaffold.

The Crucial Coupling: A Proposed Role for Aromatic Prenyltransferases

The defining step in the proposed biosynthesis of this compound is the covalent linkage of the phloroglucinol core with the diterpene moiety. This reaction is hypothesized to be catalyzed by an aromatic prenyltransferase (aPT). These enzymes are known to facilitate the electrophilic substitution of an aromatic ring with a prenyl group derived from a terpene pyrophosphate. In this proposed pathway, an activated diterpene pyrophosphate would serve as the substrate for the aPT, which would then catalyze its addition to the phloroglucinol ring, forming the fundamental structure of this compound. Subsequent tailoring reactions, such as hydroxylation and other modifications, would then lead to the final structure of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Due to the absence of specific experimental data for the biosynthesis of this compound, the following tables present illustrative quantitative data based on typical values for the enzyme classes involved in the proposed pathway. These tables are intended to provide a framework for the types of data that need to be collected to fully characterize this pathway.

Table 1: Illustrative Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme Class | Proposed Substrate(s) | Proposed Product | Typical Km (µM) | Typical kcat (s-1) |

| Polyketide Synthase | Malonyl-CoA | Phloroglucinol | 5 - 50 | 0.1 - 10 |

| Diterpene Synthase (diTPS) | GGPP | Diterpene Skeleton | 1 - 20 | 0.01 - 5 |

| Aromatic Prenyltransferase (aPT) | Phloroglucinol, Diterpene-PP | Macrocarpal Core | 10 - 100 | 0.05 - 2 |

| Cytochrome P450 (CYP) | Macrocarpal Core | Hydroxylated Macrocarpal | 1 - 50 | 0.1 - 20 |

Table 2: Hypothetical Precursor and Product Titers in Eucalyptus Leaf Tissue

| Compound | Tissue Concentration (µg/g dry weight) | Molar Concentration (µM) |

| Phloroglucinol | 5 - 50 | 40 - 400 |

| Geranylgeranyl Pyrophosphate (GGPP) | 0.1 - 1 | 0.25 - 2.5 |

| Diterpene Precursor | 1 - 10 | 3 - 30 |

| This compound | 50 - 500 | 100 - 1000 |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.

Protocol 1: Isolation and Characterization of Biosynthetic Intermediates

-

Plant Material: Collect fresh young leaves of a Eucalyptus species known to produce this compound.

-

Extraction: Homogenize the leaf tissue in liquid nitrogen and extract with a suitable organic solvent (e.g., methanol/chloroform/water).

-

Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate compounds of interest.

-

Structure Elucidation: Determine the chemical structures of the isolated compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: In Vitro Enzyme Assays

-

Gene Identification: Identify candidate genes for polyketide synthases, diterpene synthases, aromatic prenyltransferases, and cytochrome P450s from a Eucalyptus transcriptome database based on homology to known enzymes.

-

Heterologous Expression: Clone the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) and express the recombinant proteins.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Polyketide Synthase: Incubate the purified enzyme with malonyl-CoA and analyze the reaction products by HPLC or LC-MS for the formation of phloroglucinol.

-

Diterpene Synthase: Incubate the purified enzyme with GGPP and analyze the reaction products by gas chromatography-mass spectrometry (GC-MS) after dephosphorylation.

-

Aromatic Prenyltransferase: Incubate the purified enzyme with phloroglucinol and the appropriate diterpene pyrophosphate precursor. Analyze the products by LC-MS.

-

Cytochrome P450: Perform the assay in the presence of a P450 reductase and NADPH. Incubate the enzyme with the proposed macrocarpal intermediate and analyze the products by LC-MS.

-

Protocol 3: Gene Expression Analysis

-

RNA Extraction: Extract total RNA from different tissues of the Eucalyptus plant (e.g., young leaves, old leaves, stems, roots).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the candidate biosynthetic genes to determine their relative expression levels in different tissues. Correlate the gene expression profiles with the accumulation pattern of this compound and its proposed precursors.

Visualizations of Workflows and Relationships

Experimental Workflow for Pathway Elucidation

Caption: A generalized experimental workflow for biosynthetic pathway elucidation.

Logical Relationship of Key Enzyme Families

Caption: Logical relationships of the key enzyme families in the proposed pathway.

The biosynthesis of this compound is proposed to be a complex and elegant process that integrates the polyketide and terpenoid pathways. While the complete enzymatic cascade remains to be definitively established, this technical guide provides a robust, evidence-based framework for its elucidation. The proposed pathway, quantitative estimations, and detailed experimental protocols outlined herein are intended to serve as a valuable resource for researchers dedicated to unraveling the molecular intricacies of this and other medicinally important natural products. Future research in this area will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable compounds.

References

Physicochemical Properties of Macrocarpal L: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Macrocarpal L, a member of the complex phloroglucinol (B13840) dialdehyde (B1249045) diterpene class of natural products. Due to the limited availability of experimental data for this compound, this document also includes comparative data for structurally related macrocarpals and details on their biological activities and mechanisms of action to provide a broader context for research and development.

Physicochemical Properties of this compound

Direct experimental determination of several key physicochemical properties of this compound has not been extensively reported in the available scientific literature. The following table summarizes the known and computationally predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 327601-97-8 | [1] |

| Molecular Formula | C₂₈H₄₀O₆ | [1] |

| Molecular Weight | 472.6 g/mol | [1] |

| IUPAC Name | 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | [1] |

| Appearance | Slightly yellowish powder (presumed, based on related macrocarpals) | [2] |

| Storage Temperature | 2-8 °C | |

| XLogP3 (Computed) | 6.4 | |

| Hydrogen Bond Donor Count (Computed) | 4 | |

| Hydrogen Bond Acceptor Count (Computed) | 6 | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| pKa (Strongest Acidic, Predicted) | 6.69 |

Comparative Physicochemical Data of Related Macrocarpals

To provide a comparative framework, the following table presents data for other macrocarpals isolated from Eucalyptus species. The structural similarities between these compounds suggest that their physicochemical properties may be comparable.

| Property | Macrocarpal A | Macrocarpal B | Macrocarpal C | Macrocarpal G |

| Molecular Formula | C₂₈H₄₀O₆ | C₂₈H₄₀O₆ | C₂₈H₄₀O₆ | C₂₈H₃₈O₅ |

| Molecular Weight | 472.6 g/mol | 472.6 g/mol | 472.6 g/mol | 454.6 g/mol |

| Appearance | Slightly yellowish powder | Slightly yellowish powder | - | Slightly yellowish powder |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | - | Showed turbidity in 10% DMSO, but clear at pH 8 | - |

Experimental Protocols

Isolation and Purification of Macrocarpals from Eucalyptus Species

The following is a generalized protocol for the isolation and purification of macrocarpals from Eucalyptus leaves, based on established methodologies.

1. Plant Material and Extraction:

-

Plant Material: Fresh or air-dried leaves of Eucalyptus species (e.g., Eucalyptus macrocarpa or Eucalyptus globulus) are used as the starting material.

-

Extraction Solvent: 80% aqueous acetone or 95% ethanol (B145695) under reflux are commonly used.

-

Procedure:

-

The plant material is powdered to increase the surface area for extraction.

-

The powdered material is extracted with the chosen solvent multiple times to ensure exhaustive extraction.

-

The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation:

-

Solvents: Ethyl acetate and water are typically used for the initial liquid-liquid partitioning.

-

Procedure:

-

The crude extract is suspended in water and partitioned against an equal volume of ethyl acetate.

-

This process is repeated, and the ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated under reduced pressure.

-

3. Chromatographic Purification:

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is commonly used.

-

Mobile Phase: A gradient of chloroform and methanol (B129727) is often employed, with the polarity gradually increased to elute compounds of increasing polarity.

-

Procedure: The concentrated ethyl acetate fraction is adsorbed onto silica gel and loaded onto a prepared column. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used for final purification.

-

Mobile Phase: A suitable gradient of solvents such as methanol, acetic acid, and water is used.

-

Determination of Physicochemical Properties

-

Melting Point: Determined using a micro-melting point measuring instrument.

-

Spectroscopic Measurements:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Biological Activities and Signaling Pathways of Macrocarpals

While specific biological activities for this compound are not well-documented, other macrocarpals have demonstrated a range of significant biological effects.

Antibacterial and Antifungal Activity

Macrocarpals have shown notable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Macrocarpal C has been identified as a major antifungal component in Eucalyptus globulus, inhibiting the growth of dermatophytes like Trichophyton mentagrophytes.

The antifungal mode of action of Macrocarpal C involves three key processes:

-

Increased Fungal Membrane Permeability: Leading to the disruption of cellular integrity.

-

Production of Reactive Oxygen Species (ROS): Inducing oxidative stress within the fungal cells.

-

Induction of DNA Fragmentation: Ultimately leading to fungal cell death.

Caption: Antifungal mechanism of Macrocarpal C.

Inhibition of Dipeptidyl Peptidase 4 (DPP-4)

Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and improves glucose homeostasis. This makes macrocarpals potential candidates for the development of new treatments for type 2 diabetes.

Caption: DPP-4 inhibition pathway by macrocarpals.

Anticancer Activity of Macrocarpal I

Macrocarpal I has been shown to inhibit the growth of colorectal cancer (CRC) cells. Its mechanism of action involves inducing immunogenic cell death (ICD) through the activation of the PERK/eIF2A/ATF4/CHOP signaling pathway. Macrocarpal I also induces apoptosis and ferroptosis and targets TUBB2B and PARP1, disrupting microtubule polymerization and DNA repair.

Caption: Anticancer mechanism of Macrocarpal I in colorectal cancer.

Conclusion

This compound is a promising natural product with a complex chemical structure. While specific experimental data on its physicochemical properties are scarce, the information available for related macrocarpals provides a valuable foundation for further investigation. The diverse biological activities exhibited by this class of compounds, including antibacterial, antifungal, antidiabetic, and anticancer effects, highlight their potential for drug discovery and development. Further research is warranted to fully characterize the physicochemical properties of this compound and to explore its therapeutic potential.

References

The Discovery and Isolation of Macrocarpal L from Eucalyptus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Macrocarpal L, a formylated phloroglucinol (B13840) meroterpenoid found in Eucalyptus species. This document details the scientific background, experimental methodologies, and quantitative data associated with this class of compounds, with a specific focus on this compound.

Introduction to Macrocarpals

Macrocarpals are a class of complex natural products characterized by a phloroglucinol core linked to a terpenoid moiety.[1] These compounds, designated by letters (e.g., A, B, C, L), are predominantly isolated from various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] The scientific community has shown significant interest in macrocarpals due to their diverse and potent biological activities, including antimicrobial and enzyme inhibitory effects.[1][3]

This compound, isolated from the branches of Eucalyptus globulus, is a member of this promising family of natural products. Its chemical structure is defined as 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde, with a molecular formula of C28H40O6.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and related macrocarpals to facilitate comparison and further research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C28H40O6 | |

| Molecular Weight | 472.6 g/mol | |

| Purity | 98.00% | |

| Appearance | Not Specified | |

| Storage Temperature | 2~8 °C |

Table 2: Reported Yields of Macrocarpals from Eucalyptus macrocarpa

| Macrocarpal | Yield (mg) from 2880 g of leaves | Source(s) |

| A | 252.5 | |

| B | 51.9 | |

| C | 20.0 | |

| D | 56.8 | |

| E | 14.6 | |

| F | 11.4 | |

| G | 47.3 |

Table 3: Spectroscopic Data for Characterization of Macrocarpal A and B

| Technique | Compound | Key Observations | Source(s) |

| Negative FAB-MS | Macrocarpal A | m/z 471 (M-H)⁻ | |

| Macrocarpal B | m/z 471 (M-H)⁻ | ||

| ¹H NMR (270 MHz) | Macrocarpal A | δ 13.57 (phenolic OH), 10.19, 10.13 (aldehyde), 0.83, 0.80 (doublet CH₃), 1.15-0.75 (singlet CH₃), 0.65, 0.54 (cyclopropane CH) | |

| ¹³C NMR | Macrocarpal A | Six methyl carbons, five methylene (B1212753) carbons, six methine carbons, two quaternary carbons, one oxygen-bearing quaternary carbon in the sp3 region. | |

| UV Spectroscopy | Macrocarpal A | λmax (EtOH) nm (ε): 275 (13,000), 393 (5600) |

Note: Detailed, specific spectroscopic data for this compound is not available in the public domain literature reviewed. The data for Macrocarpals A and B are provided as a reference for the class of compounds.

Table 4: Biological Activity of Selected Macrocarpals

| Compound | Activity | Assay | Result | Source(s) |

| Macrocarpal A | DPP-4 Inhibition | In vitro enzyme assay | ~30% inhibition at 500 µM | |

| Macrocarpal B | DPP-4 Inhibition | In vitro enzyme assay | ~30% inhibition at 500 µM | |

| Macrocarpal C | DPP-4 Inhibition | In vitro enzyme assay | 90% inhibition at 50 µM | |

| Macrocarpal C | Antifungal | Minimum Inhibitory Concentration (MIC) vs. T. mentagrophytes | 1.95 µg/mL |

Note: No specific biological activity data for this compound has been reported in the reviewed literature.

Experimental Protocols

The following section details the methodologies for the isolation and characterization of macrocarpals from Eucalyptus species. These protocols can be adapted for the specific isolation of this compound.

General Isolation Workflow

The isolation of macrocarpals typically involves a multi-step process beginning with solvent extraction of the plant material, followed by fractionation and a series of chromatographic purifications.

Caption: General workflow for the isolation of this compound.

Detailed Extraction and Fractionation Protocol

This protocol is a composite of methods reported for the isolation of various macrocarpals.

-

Plant Material Preparation:

-

Collect fresh or air-dry leaves of Eucalyptus globulus.

-

Grind the leaves into a fine powder to increase the surface area for extraction.

-

-

Initial Solvent Extraction:

-

Method A (Methanol): Extract 20g of the powdered leaves with methanol (B129727). Concentrate the extract to yield a crude extract.

-

Method B (Aqueous Acetone): Extract the powdered leaves (e.g., 2880 g) with 80% aqueous acetone.

-

Method C (Ethanol Reflux): Extract the fresh leaves with 95% ethanol (B145695) under reflux for 1 hour, repeating the process twice.

-

-

Liquid-Liquid Partitioning:

-

For Methanol Extract: Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v) and separate the layers.

-

For Acetone/Ethanol Extract: Suspend the crude extract in water and partition with an equal volume of ethyl acetate. Repeat this process multiple times and combine the ethyl acetate fractions. The resulting ethyl acetate fraction, which is rich in macrocarpals, is then concentrated under reduced pressure.

-

Chromatographic Purification Protocol

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A stepwise or linear gradient of increasing methanol concentration in chloroform is commonly used. For example, a stepwise elution with hexane/ethyl acetate in ratios of 50:1, 20:1, 10:1, 1:1, and 0:1, followed by methanol alone.

-

Procedure:

-

Pack a silica gel column using a slurry method with a non-polar solvent.

-

Adsorb the concentrated organic fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions using techniques like Thin Layer Chromatography (TLC).

-

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing the target compounds from the silica gel column can be further purified using a Sephadex LH-20 column with methanol as the eluent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, reversed-phase HPLC (e.g., with a C18 column) is often employed.

-

Mobile Phase: A typical mobile phase can be a mixture of methanol, acetic acid, and water.

-

Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.

-

Biological Activity and Signaling Pathways

While specific data on the biological activity and mechanism of action of this compound are not yet available in the literature, studies on closely related macrocarpals provide valuable insights into their potential therapeutic effects.

Antifungal Mechanism of Macrocarpal C

Macrocarpal C has demonstrated significant antifungal activity against the dermatophyte Trichophyton mentagrophytes. Its mechanism of action is believed to be multi-faceted, involving the disruption of cellular integrity and function.

References

An In-depth Technical Guide on the Spectroscopic Data of Macrocarpal L

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Macrocarpal L, a phloroglucinol (B13840) derivative isolated from Eucalyptus species. Due to the limited public availability of experimentally derived NMR and MS data for this compound, this document presents its known physicochemical properties and utilizes the closely related and well-documented Macrocarpal B as an illustrative analogue for detailed spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the characterization and investigation of this class of natural products. The document details the necessary experimental protocols for isolation and spectroscopic analysis and includes visualizations of the experimental workflow and a relevant biological pathway.

Introduction to this compound

This compound is a member of the macrocarpal family, a group of formylated phloroglucinol meroterpenoids found in various Eucalyptus species. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial and enzyme inhibitory effects. Structurally, macrocarpals consist of a phloroglucinol core linked to a terpenoid moiety.

While this compound has been isolated and identified, its detailed, publicly accessible spectroscopic data remains scarce in the reviewed literature. The following are its known physicochemical properties:

Given the lack of specific NMR and MS data for this compound, this guide will provide a detailed analysis of Macrocarpal B, a closely related analogue, to illustrate the characteristic spectroscopic features of this compound class.

Spectroscopic Data of Macrocarpal B (Illustrative Analogue)

The structural elucidation of macrocarpals is heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data for Macrocarpal B.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) in negative ion mode is a common technique for determining the molecular weight of macrocarpals.

Table 1: FAB-MS Data for Macrocarpal B

| Parameter | Value | Reference |

| Pseudo-parent peak (M-H)⁻ | m/z 471 | |

| Molecular Weight | 472 | |

| Molecular Formula | C₂₈H₄₀O₆ |

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of macrocarpals. The spectra are typically recorded in deuterated methanol (B129727) (CD₃OD).

Table 2: ¹H NMR Spectral Data for Macrocarpal B (in CD₃OD)

| Proton | δH (ppm) |

| 1 | 10.01 (1H, s) |

| 3 | 3.25 |

| 4 | 2.32 / 1.26 |

| 5 | 1.96 |

| 6 | 1.07 / 0.91 |

| 7 | 1.61 / 1.43 |

| 8 | 1.51 |

| 9 | 1.51 |

| 11 | 1.26 / 0.91 |

| 13 | 1.13 |

| 14 | 1.13 |

| 23 | 0.56 |

| 24 | 0.49 |

Table based on data from Biosci Biotechnol Biochem.

Table 3: ¹³C NMR Spectral Data for Macrocarpal B (in CD₃OD)

The ¹³C NMR spectrum of Macrocarpal B indicates the presence of a cyclopropane (B1198618) ring, four singlet methyl carbons, two doublet methyl carbons, five methylene (B1212753) carbons, six methine carbons, and three quaternary carbons, one of which is oxygenated, in the diterpene portion of the molecule.

(Specific chemical shift data for ¹³C NMR of Macrocarpal B were not available in the provided search results.)

Experimental Protocols

The following protocols are based on established methodologies for the isolation and spectroscopic analysis of macrocarpals from Eucalyptus species.

A general workflow for the isolation of macrocarpals involves solvent extraction followed by chromatographic purification.

-

Plant Material Preparation: Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.

-

Removal of Essential Oils: The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation or maceration in a nonpolar solvent like n-hexane.

-

Solvent Extraction:

-

Initial Extraction: The residue is first extracted with water or a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water).

-

Secondary Extraction: The remaining plant residue is then extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol). A common laboratory-scale method involves extraction with 80% aqueous acetone.

-

-

Solvent Partitioning and Fractionation: The crude extract is subjected to liquid-liquid partitioning. Typically, the extract is suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated.

-

Chromatographic Purification:

-

Column Chromatography: The concentrated extract is subjected to column chromatography using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., chloroform (B151607) and methanol) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape. A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.

-

-

Mass Spectrometry: Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent, such as methanol-d₄ (CD₃OD). ¹H-¹³C shift-correlated spectroscopy (H-C COSY) is used to facilitate the assignment of proton and carbon signals.

Visualizations

References

An In-depth Technical Guide to Macrocarpal L (CAS Number 327601-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal L is a naturally occurring phloroglucinol-diterpene compound isolated from Eucalyptus species, notably from the branches of Eucalyptus globulus.[1] With the CAS number 327601-97-8, this molecule has garnered interest for its potential biological activities. This guide provides a comprehensive overview of the technical data available for this compound, including its physicochemical properties, and details on its reported cytotoxic effects. Methodologies for relevant biological assays are described, and a putative mechanism of action is discussed based on evidence from closely related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

This compound is a sesquiterpenoid with a complex chemical structure.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 327601-97-8 | [1][3] |

| Molecular Formula | C₂₈H₄₀O₆ | |

| Molecular Weight | 472.6 g/mol | |

| IUPAC Name | 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Synonyms | 2,4,6-Trihydroxy-5-{(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyldecahydro-1H-cyclopropa[a]naphthalen-4-yl]-3-methylbutyl}isophthalaldehyde | |

| Class | Sesquiterpenoid, Phloroglucinol (B13840) |

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The available quantitative data is presented in the following table.

| Cell Line | Assay Type | Incubation Time | IC₅₀ (μM) | Reference |

| A549 (Human lung carcinoma) | SRB assay | 72 hours | < 10 | |

| HL-60 (Human promyelocytic leukemia) | MTT assay | 72 hours | < 10 |

Postulated Mechanism of Action: Induction of Apoptosis

While the specific signaling pathways activated by this compound have not been fully elucidated, studies on structurally similar phloroglucinol derivatives isolated from Eucalyptus globulus suggest a mechanism involving the induction of apoptosis. For instance, a related compound, eucalyptin (B191470) B, was shown to induce apoptosis in A549 cells by modulating the expression of key apoptosis-regulating proteins. This involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. Furthermore, an increase in the level of cleaved caspase-3, a key executioner caspase, was observed, indicating the activation of the caspase-dependent apoptotic pathway.

Based on these findings, it is hypothesized that this compound may exert its cytotoxic effects through a similar pro-apoptotic mechanism.

Proposed Signaling Pathway for this compound-induced Apoptosis

The following diagram illustrates a plausible signaling cascade for the induction of apoptosis by this compound, based on the mechanisms identified for related compounds.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.

Isolation of this compound from Eucalyptus globulus

A general procedure for the isolation of macrocarpal compounds from Eucalyptus species involves solvent extraction followed by chromatographic separation.

-

Extraction: Air-dried and powdered branches of Eucalyptus globulus are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate or chloroform fraction for phloroglucinols) is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol and water to yield pure this compound.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding: A549 cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 72 hours.

-

Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye, and the bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at 510 nm.

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of Bcl-2, Bax, and cleaved caspase-3.

-

Protein Extraction: A549 cells are treated with this compound for a specified time, then lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of the cytotoxic properties of this compound.

Caption: Workflow for the study of this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cell lines. While further research is required to fully elucidate its mechanism of action and to evaluate its therapeutic potential in vivo, the information presented in this guide provides a solid foundation for future investigations. The provided protocols and data can aid researchers in the design of experiments aimed at exploring the pharmacological properties of this interesting molecule.

References

- 1. Phloroglucinol Derivatives from the Fruits of Eucalyptus globulus and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eucalyptals D and E, new cytotoxic phloroglucinols from the fruits of Eucalyptus globulus and assignment of absolute configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phloroglucinol Derivatives from the Fruits of <i>Eucalyptus globulus</i> and Their Cytotoxic Activities [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to the Biological Activity Screening of Macrocarpals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available scientific literature on the biological activities of various compounds belonging to the macrocarpal family. No specific information was found for a compound designated as "Macrocarpal L." The data presented herein pertains to other identified macrocarpals (A, B, C, G, I) and extracts from plants containing these compounds.

Introduction to Macrocarpals

Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives, primarily isolated from plants of the Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3][4] These compounds are noted for their complex chemical structures and a wide range of biological activities. Structurally, they consist of a phloroglucinol dialdehyde moiety linked to a diterpene unit, which can feature various ring systems.[2] Scientific investigations have revealed significant potential for macrocarpals in several therapeutic areas, including their roles as antibacterial, antifungal, anti-inflammatory, and anti-cancer agents. This guide provides an in-depth overview of the screening methodologies and key findings related to the biological activities of this promising class of natural products.

Antibacterial Activity of Macrocarpals

Several macrocarpals have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Macrocarpals A, B, C, and G have been shown to be effective against bacteria such as Bacillus subtilis and Staphylococcus aureus.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of macrocarpals is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |

| Staphylococcus aureus FDA209P | 0.4 | ||

| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | |

| Bacillus subtilis | 0.78 - 3.13 | ||

| Micrococcus luteus | 0.78 - 3.13 | ||

| Mycobacterium smegmatis | 0.78 - 3.13 |

Experimental Protocol: Broth Microdilution MIC Assay

A standard method for determining the MIC of a compound is the broth microdilution assay.

Objective: To determine the lowest concentration of a macrocarpal that inhibits the visible growth of a specific bacterium.

Materials:

-

Test macrocarpal compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

-

96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Macrocarpal Dilutions: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in the broth to achieve a range of final concentrations to be tested.

-

Bacterial Inoculum Preparation: The bacterial strain is cultured in broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the 96-well plate is filled with 50 µL of the appropriate macrocarpal dilution. An equal volume (50 µL) of the standardized bacterial inoculum is added to each well.

-

Controls:

-

Positive Control: Wells containing only the broth and the bacterial inoculum (no macrocarpal).

-

Negative Control: Wells containing only the broth (no bacteria or macrocarpal).

-

-

Incubation: The microtiter plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the macrocarpal at which no visible bacterial growth (turbidity) is observed.

Workflow for Antibacterial Screening

Caption: Workflow for the isolation and antibacterial screening of macrocarpals.

Antifungal Activity of Macrocarpal C

Macrocarpal C has been identified as having significant antifungal properties, particularly against dermatophytes like Trichophyton mentagrophytes.

Quantitative Data: Antifungal Activity

| Compound | Fungus | MIC (µg/mL) | Reference |

| Macrocarpal C | Trichophyton mentagrophytes | Not specified |

While the precise MIC value was not provided in the available abstracts, the study demonstrated a significant dose-dependent inhibition.

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M38-A2 Method)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 method is a standardized protocol for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the MIC of Macrocarpal C against Trichophyton mentagrophytes.

Materials:

-

Macrocarpal C

-

T. mentagrophytes culture

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and adjusted to a standardized concentration.

-

Drug Dilution: Serial dilutions of Macrocarpal C are prepared in RPMI-1640 medium in the microtiter plates.

-

Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 4-7 days).

-

Reading Results: The MIC is determined as the lowest concentration of Macrocarpal C that causes a significant inhibition of fungal growth compared to the positive control.

Mechanism of Antifungal Action

The antifungal mechanism of Macrocarpal C involves multiple modes of action.

Caption: Proposed mechanism of antifungal action for Macrocarpal C.

Anti-Cancer Activity

Macrocarpal I has shown promise as an anti-cancer agent, particularly in the context of colorectal cancer. Additionally, extracts from Phaleria macrocarpa, a plant also known for producing bioactive compounds, have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Macrocarpal I | Colorectal Cancer Cells | Not specified | |

| Phaleria macrocarpa Fruit Extracts | HT-29 (Colon Adenocarcinoma) | < 100 | |

| MCF-7 (Breast Adenocarcinoma) | < 100 | ||

| HeLa (Cervical Cancer) | < 100 | ||

| Phaleria macrocarpa Leaf Extract | T47D (Breast Cancer) | Not specified |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Objective: To determine the IC50 of a macrocarpal against a cancer cell line.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Macrocarpal compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the macrocarpal.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anti-Cancer Action

In silico studies on compounds from Phaleria macrocarpa suggest the involvement of key apoptosis-related signaling pathways.

Caption: Putative anti-cancer signaling pathways modulated by macrocarpal-related compounds.

Anti-inflammatory Activity

Extracts from plants known to contain macrocarpal-like compounds have demonstrated anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Effects

| Extract | Cell Line | Effect | IC50 (µg/mL) | Reference |

| Phaleria macrocarpa Leaf Extract | RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production | 18.4 ± 3.1 |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite (B80452) concentration, which is an indicator of NO production.

Objective: To evaluate the inhibitory effect of a macrocarpal on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Macrocarpal compound

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Cell culture medium

-

96-well plates

Procedure:

-

Cell Culture and Treatment: RAW 264.7 cells are plated in 96-well plates and treated with various concentrations of the macrocarpal compound for a short pre-incubation period.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the Griess reagent is added to the supernatant.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite in the samples is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of some natural products are mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.

Caption: General anti-inflammatory signaling pathways potentially inhibited by macrocarpals.

DPP-4 Inhibitory Activity

Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.

Quantitative Data: DPP-4 Inhibition

| Compound | Concentration (µM) | % Inhibition | Reference |

| Macrocarpal A | 500 | ~30% | |

| Macrocarpal B | 500 | ~30% | |

| Macrocarpal C | 50 | ~90% |

Experimental Protocol: DPP-4 Inhibition Assay

Objective: To measure the inhibitory activity of macrocarpals against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

-

Assay buffer

-

Macrocarpal compounds

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture: The macrocarpal compound at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the DPP-4 substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time.

-

Measurement: The product of the enzymatic reaction (e.g., p-nitroanilide) is measured colorimetrically using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the macrocarpal to the activity of the control (enzyme and substrate without the inhibitor).

Conclusion

The macrocarpal family of natural products exhibits a diverse and potent range of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties. The data summarized in this guide highlight the significant therapeutic potential of these compounds. While specific information on "this compound" remains elusive, the broader class of macrocarpals represents a rich source for the discovery and development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, establish structure-activity relationships, and evaluate their safety and efficacy in preclinical and clinical settings.

References

- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Macrocarpal Compounds: A Technical Guide for Researchers

An in-depth exploration of the biological activities, mechanisms of action, and experimental protocols related to macrocarpal compounds, a promising class of natural products derived from Eucalyptus species.

Introduction

Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids predominantly isolated from various species of the Eucalyptus genus, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1] These complex natural products are characterized by a phloroglucinol core linked to a terpenoid moiety.[1] The scientific community has shown significant interest in macrocarpals due to their diverse and potent biological activities, including antimicrobial, antifungal, and enzyme-inhibitory effects. This technical guide provides a comprehensive review of the current literature on macrocarpal compounds, with a focus on their quantitative biological data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Data Presentation

The biological activities of macrocarpal compounds have been quantified in various studies. The following tables summarize the available quantitative data, including antibacterial and antifungal minimum inhibitory concentrations (MICs), cytotoxicity (IC50 values), and enzyme inhibition data to facilitate a comparative analysis.

Antibacterial and Antifungal Activity of Macrocarpal Compounds

Macrocarpal compounds have demonstrated significant activity against a range of pathogenic microbes, particularly Gram-positive bacteria and certain fungi.[2][3][4]

| Compound | Target Microorganism | MIC (µg/mL) | Reference(s) |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |

| Staphylococcus aureus FDA209P | 0.4 | ||

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |

| Bacillus subtilis | 0.78 - 3.13 | ||

| Micrococcus luteus | 0.78 - 3.13 | ||

| Mycobacterium smegmatis | 0.78 - 3.13 | ||

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | |

| Macrocarpal H | Streptococcus mutans | 0.20 | |

| Macrocarpal I | Streptococcus mutans | 6.25 | |

| Macrocarpal J | Streptococcus mutans | 3.13 |

Note: The data presented is compiled from various studies, and direct comparison may be limited by differences in experimental conditions.

Cytotoxicity of Macrocarpal Compounds

The cytotoxic effects of macrocarpal compounds have been evaluated against various cancer cell lines.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Incubation Time (hrs) |

| Macrocarpal B | A549 (Lung Carcinoma) | SRB | < 10 | 72 |

| HL-60 (Leukemia) | MTT | < 10 | 72 |

Enzyme Inhibition by Macrocarpal Compounds

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Macrocarpal A | 500 | ~30% | >500 |

| Macrocarpal B | 500 | ~30% | >500 |

| Macrocarpal C | 50 | ~90% | ~35 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning macrocarpal compounds.

Isolation of Macrocarpal Compounds from Eucalyptus Leaves

The isolation of macrocarpals typically involves solvent extraction followed by chromatographic purification.

1. Plant Material Preparation and Extraction:

-

Fresh or air-dried leaves of Eucalyptus species (e.g., Eucalyptus macrocarpa) are collected and ground into a powder.

-

To remove essential oils, the powdered material can be pre-treated with a non-polar solvent like n-hexane.

-

The primary extraction is performed using a polar solvent such as 80% aqueous acetone (B3395972) or 95% ethanol. The mixture is agitated for several hours and then filtered.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning and Fractionation:

-

The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity.

-

The ethyl acetate fraction, which is enriched with macrocarpals, is collected and concentrated.

3. Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A solvent gradient (e.g., chloroform-methanol) is used to elute fractions with increasing polarity.

-

Fractions containing the desired macrocarpals are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is commonly employed.

1. Preparation of Reagents and Microorganism:

-

Prepare a stock solution of the macrocarpal compound in a suitable solvent (e.g., DMSO).

-

Culture the test microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

2. Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the macrocarpal stock solution in the broth medium.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth without the compound) and a negative control (broth only).

3. Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the macrocarpal compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

-

Seed the desired cancer cell line (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the macrocarpal compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired period (e.g., 72 hours).

3. MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Mechanism of Action

The precise molecular mechanisms of action for all macrocarpal compounds are not fully elucidated; however, research on specific macrocarpals provides strong indications of their potential modes of action.

A prominent mechanism is the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular components. For instance, the antifungal action of Macrocarpal C against Trichophyton mentagrophytes is associated with an increase in fungal membrane permeability.

Furthermore, some macrocarpals induce oxidative stress through the generation of reactive oxygen species (ROS). Macrocarpal C has been shown to increase the production of intracellular ROS in fungal cells. This surge in ROS can lead to damage of vital cellular components, including DNA, ultimately triggering apoptosis-like cell death.

Enzyme inhibition is another key mechanism. Macrocarpals have been shown to inhibit the activity of crucial bacterial enzymes, such as proteinases from Porphyromonas gingivalis, a bacterium implicated in periodontal disease. Additionally, Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), with Macrocarpal C showing particular potency.

Conclusion

Macrocarpal compounds represent a promising class of natural products with a broad spectrum of biological activities. Their potent antibacterial, antifungal, and enzyme-inhibitory properties make them attractive candidates for further investigation in drug discovery and development. This technical guide has summarized the current state of knowledge on macrocarpals, providing a valuable resource of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and investigating the potential for synergistic effects with existing therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Macrocarpals from Eucalyptus globulus

Topic: Macrocarpal Extraction Protocol from Eucalyptus globulus

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the extraction and isolation of macrocarpals, a group of bioactive phloroglucinol-diterpene derivatives, from the leaves of Eucalyptus globulus. While the specific compound "Macrocarpal L" is not prominently documented in the reviewed literature, this guide focuses on established protocols for the extraction of well-characterized macrocarpals such as A, B, and C from this species.

Introduction

Macrocarpals are a class of complex natural products found in various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa. These compounds have garnered significant scientific interest due to their diverse biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties. For instance, various macrocarpals have demonstrated potent activity against Gram-positive bacteria and oral pathogens.[1][2] Macrocarpal C, in particular, has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes, and exhibits antifungal properties against the dermatophyte Trichophyton mentagrophytes.[3][4]

The complex structure of macrocarpals, which includes a polar phloroglucinol (B13840) dialdehyde (B1249045) core linked to a less polar diterpene moiety, presents unique challenges for their efficient extraction and purification. The protocols outlined below are based on established methodologies and aim to provide a comprehensive guide for researchers in this field.

Data Presentation

The yield of macrocarpals can vary significantly based on the extraction method and the specific Eucalyptus species used. The following table summarizes reported data on the inhibitory activity of macrocarpals A, B, and C against DPP-4.

| Compound | Concentration for ~30% Inhibition (µM) | Concentration for ~90% Inhibition (µM) | IC₅₀ (µM) |

| Macrocarpal A | 500 | >500 | Not Determined |

| Macrocarpal B | 500 | >500 | Not Determined |

| Macrocarpal C | Not Determined | 50 | ~35 |

| Data sourced from a study on DPP-4 inhibition.[5] |

Experimental Protocols

The isolation of macrocarpals from Eucalyptus globulus leaves is a multi-step process that involves initial extraction, fractionation, and subsequent chromatographic purification. Two primary protocols are presented below, reflecting different solvent systems and purification strategies.